molecular formula C12H11N3O2S2 B12126233 (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B12126233
M. Wt: 293.4 g/mol
InChI Key: CQWIJQHWMZMKIX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule It features a thiadiazole ring, a thiophene ring, and an enamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

    Introduction of the Thiophene Ring: This step may involve cross-coupling reactions, such as Suzuki or Stille coupling, to attach the thiophene ring to the thiadiazole core.

    Formation of the Enamide Group: This can be done through condensation reactions involving amides and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enamide group, converting it to an amine.

    Substitution: The thiadiazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(furan-2-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide imparts unique electronic properties, making it particularly useful in applications requiring specific electronic or optical characteristics. Additionally, the combination of the thiadiazole and thiophene rings may enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11N3O2S2

Molecular Weight

293.4 g/mol

IUPAC Name

(E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C12H11N3O2S2/c1-8(16)7-10-13-12(19-15-10)14-11(17)5-4-9-3-2-6-18-9/h2-6H,7H2,1H3,(H,13,14,15,17)/b5-4+

InChI Key

CQWIJQHWMZMKIX-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)CC1=NSC(=N1)NC(=O)/C=C/C2=CC=CS2

Canonical SMILES

CC(=O)CC1=NSC(=N1)NC(=O)C=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.